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2-(Dimethylamino)phenylboronic

acid

Cat. No.: B1336720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Dimethylamino)phenylboronic acid is an organoboron compound that has garnered

significant interest within the scientific community, particularly in the realms of organic synthesis

and medicinal chemistry. Its unique structural features, comprising a phenyl ring substituted

with both a boronic acid group and a dimethylamino group at the ortho position, confer specific

chemical properties that make it a valuable reagent and building block. This guide provides a

comprehensive overview of its chemical and physical properties, synthesis, and key

applications, with a focus on its utility in drug development and related research fields.

Core Data Summary
The fundamental properties of 2-(Dimethylamino)phenylboronic acid are summarized in the

table below, providing a quick reference for researchers.
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Property Value Reference

Molecular Weight 165.00 g/mol [1]

Chemical Formula C₈H₁₂BNO₂ [1]

CAS Number 89291-23-6

Appearance Solid

Melting Point 70 °C

Boiling Point 317.0 ± 44.0 °C at 760 mmHg

InChI Key
NLTUDNKQUJVGKP-

UHFFFAOYSA-N

Synthesis
The synthesis of 2-(Dimethylamino)phenylboronic acid can be achieved through the reaction

of a corresponding aryl halide with an organolithium reagent followed by quenching with a

trialkyl borate. A detailed protocol for the synthesis of the related isomer, 3-

(Dimethylamino)phenylboronic acid, is presented below, which can be adapted for the

synthesis of the 2-isomer by starting with 2-bromo-N,N-dimethylaniline.

Experimental Protocol: Synthesis of 3-
(Dimethylamino)phenylboronic Acid
This protocol describes the synthesis of 3-(Dimethylamino)phenylboronic acid from 3-bromo-

N,N-dimethylaniline.

Materials:

3-bromo-N,N-dimethylaniline

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexane

Trimethyl borate
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Hydrochloric acid (2 M)

Saturated sodium bicarbonate solution

Ethyl acetate

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a round-bottom flask

under an inert atmosphere (e.g., argon).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution. Stir the mixture at -78

°C for 30 minutes.

Add trimethyl borate (3-4 eq) dropwise to the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

Quench the reaction by adding 2 M hydrochloric acid.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to obtain 3-

(Dimethylamino)phenylboronic acid.

Applications in Drug Development and Organic
Synthesis
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2-(Dimethylamino)phenylboronic acid and its derivatives are pivotal in several areas of drug

development and organic synthesis, primarily due to the reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the

synthesis of biaryl compounds.[2][3][4] These biaryl structures are common motifs in many

biologically active molecules and pharmaceuticals. The reaction involves the coupling of an

organoboron compound (e.g., 2-(dimethylamino)phenylboronic acid) with an organic halide

or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving

oxidative addition, transmetalation, and reductive elimination steps.

Catalytic Cycle
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocol: General Suzuki-Miyaura Cross-
Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl

halide with a phenylboronic acid.

Materials:

Aryl halide (e.g., aryl bromide)

2-(Dimethylamino)phenylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

Procedure:

To a reaction vessel, add the aryl halide (1.0 eq), 2-(Dimethylamino)phenylboronic acid
(1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

Add the appropriate solvent and degas the mixture by bubbling with an inert gas (e.g., argon)

for 15-30 minutes.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or LC-MS).

After the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Glucose-Responsive Systems for Drug Delivery
Phenylboronic acids are known to form reversible covalent complexes with diols, such as

glucose.[5] This property is exploited in the design of "smart" drug delivery systems, particularly

for insulin.[5] Polymers functionalized with phenylboronic acid moieties can exhibit glucose-

responsive swelling or disassembly, leading to the controlled release of an encapsulated drug

like insulin in response to elevated glucose levels.

The workflow for developing a glucose-responsive drug delivery system using a phenylboronic

acid-containing polymer is outlined below.
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Development of a Glucose-Responsive Drug Delivery System

Start: Polymer Design

Polymer Synthesis

Functionalization with
Phenylboronic Acid

Polymer Characterization
(NMR, GPC, etc.)

Drug Encapsulation
(e.g., Insulin)

Nanoparticle/Hydrogel
Formation

In Vitro Release Studies
(± Glucose)

Cytotoxicity Assays

In Vivo Efficacy and
Safety Studies

End: Clinical Application
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Workflow for developing a glucose-responsive drug delivery system.
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Conclusion
2-(Dimethylamino)phenylboronic acid is a versatile and valuable compound in modern

organic and medicinal chemistry. Its utility in robust carbon-carbon bond-forming reactions like

the Suzuki-Miyaura coupling makes it a key building block for the synthesis of complex organic

molecules. Furthermore, its ability to interact with diols has paved the way for innovative

applications in the development of stimuli-responsive materials for targeted drug delivery. For

researchers and professionals in drug development, a thorough understanding of the

properties and reactivity of this compound is essential for leveraging its full potential in creating

novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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